![molecular formula C10H13NO4 B023093 D-α-甲基多巴 CAS No. 2799-15-7](/img/structure/B23093.png)
D-α-甲基多巴
描述
(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid is an aromatic amino acid derivative It is structurally characterized by the presence of an amino group, a dihydroxyphenyl group, and a methyl group attached to the alpha carbon
科学研究应用
Pharmacokinetics
- Absorption : Approximately 50% of methyldopa is absorbed from the gastrointestinal tract, reaching peak plasma concentrations within 3 to 6 hours.
- Distribution : It is lipid-soluble and crosses the blood-brain barrier; the volume of distribution ranges from 0.41 to 0.72 L/kg.
- Metabolism : Methyldopa is metabolized in the liver to alpha-methylnorepinephrine and other metabolites.
- Elimination : About 70% is excreted via urine as parent drug and metabolites .
Indications
Methyldopa is indicated for:
- Management of hypertension (both chronic and hypertensive crises).
- Treatment of hypertension during pregnancy due to its safety profile .
Antihypertensive Therapy
Methyldopa has been a cornerstone in treating high blood pressure for decades. Its unique mechanism makes it particularly useful for patients with renal insufficiency or during pregnancy when other antihypertensives may pose risks .
Table 1: Comparison of Antihypertensive Agents
Agent | Mechanism | Pregnancy Safety | Common Side Effects |
---|---|---|---|
Methyldopa | Alpha-2 agonist | Safe | Sedation, dry mouth |
Labetalol | Alpha/beta blocker | Safe | Fatigue, dizziness |
Nifedipine | Calcium channel blocker | Caution | Edema, headache |
Hydrochlorothiazide | Diuretic | Caution | Electrolyte imbalance |
Case Studies
- Pregnancy-Induced Hypertension : A study involving pregnant women with gestational hypertension showed that methyldopa effectively controlled blood pressure without adverse fetal effects. Patients reported significant improvements in their condition after initiating treatment with methyldopa .
- Chronic Hypertension Management : In a cohort study, patients with chronic hypertension who were treated with methyldopa demonstrated a reduction in systolic and diastolic blood pressure over a 12-month period, with minimal side effects reported .
Side Effects and Considerations
Common side effects include sedation, dry mouth, and potential liver dysfunction. Rarely, methyldopa can cause hemolytic anemia or liver injury, necessitating regular monitoring of hematologic and hepatic parameters during treatment .
Monitoring Parameters
作用机制
D-alpha-Methyl DOPA, also known as Methyldopa, is a centrally-acting alpha-2 adrenergic agonist used to manage hypertension .
Target of Action
Methyldopa primarily targets alpha (α)-2 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure.
Mode of Action
Methyldopa acts as an agonist at alpha-2 adrenergic receptors, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals . This results in a decrease in blood pressure.
Biochemical Pathways
Methyldopa is a prodrug, meaning that it requires biotransformation to an active metabolite for therapeutic effects . It inhibits the decarboxylation of dopa (3,4-dihydroxyphenylalanine) to dopamine, one step in the main pathway of noradrenaline synthesis .
Pharmacokinetics
Absorption of methyldopa from the gastrointestinal tract is incomplete and variable; bioavailability after oral administration is about 25% (range 8 to 62 %) . The half-life of methyldopa is 105 minutes . It is metabolized in the liver and intestines and is excreted in urine .
Action Environment
These can include diet, lifestyle, co-administration of other medications, and individual genetic factors
生化分析
Biochemical Properties
D-alpha-Methyl DOPA plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the decarboxylation of dopa to dopamine, which is one step in the main pathway of noradrenaline synthesis . This interaction is significant as it influences the synthesis of noradrenaline, a crucial neurotransmitter.
Cellular Effects
The effects of D-alpha-Methyl DOPA on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it works by binding to alpha (α)-2 adrenergic receptors as an agonist, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals .
Molecular Mechanism
The molecular mechanism of D-alpha-Methyl DOPA involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to alpha (α)-2 adrenergic receptors, leading to the inhibition of adrenergic neuronal outflow .
Metabolic Pathways
D-alpha-Methyl DOPA is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels. For instance, it is known to inhibit the decarboxylation of dopa to dopamine, a step in the main pathway of noradrenaline synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid involves multiple steps. One common method starts with the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to form an azlactone intermediate. This intermediate is then hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups using hydrobromic acid followed by treatment with aqueous ammonia to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
Types of Reactions
(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted amino acid derivatives.
相似化合物的比较
Similar Compounds
- (2R)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid
- 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA)
Uniqueness
(2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid is unique due to the presence of the methyl group on the alpha carbon, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .
生物活性
D-alpha-Methyl DOPA (methyldopa) is a centrally acting antihypertensive agent that has been widely used in the management of hypertension. Its biological activity primarily revolves around its effects on neurotransmitter systems and its pharmacological mechanisms that lead to blood pressure reduction. This article delves into the biological activity of methyldopa, examining its mechanisms of action, pharmacokinetics, clinical efficacy, and related case studies.
Methyldopa is metabolized in the body to several active metabolites, primarily alpha-methylnorepinephrine (MNE), which plays a crucial role in its antihypertensive effects. The main mechanisms through which methyldopa exerts its effects include:
- Alpha-2 Adrenergic Agonism : Methyldopa acts as an agonist at central alpha-2 adrenergic receptors, leading to decreased sympathetic outflow and reduced norepinephrine release from presynaptic neurons. This results in a net reduction in peripheral vascular resistance and blood pressure .
- Inhibition of Aromatic L-Amino Acid Decarboxylase : The S-enantiomer of methyldopa inhibits this enzyme, which is responsible for converting L-DOPA to dopamine. This inhibition leads to decreased levels of catecholamines, contributing to its antihypertensive effects .
- Monoamine Depletion : Methyldopa has been identified as a monoamine-depleting agent, reducing tissue concentrations of norepinephrine, serotonin, and dopamine .
Pharmacokinetics
Understanding the pharmacokinetic profile of methyldopa is essential for evaluating its biological activity:
- Absorption : Methyldopa is incompletely absorbed from the gastrointestinal tract, with an average bioavailability of about 25%. Peak plasma concentrations are reached approximately 3 to 6 hours after oral administration .
- Distribution : The drug is lipid-soluble and crosses the blood-brain barrier. The apparent volume of distribution ranges from 0.19 to 0.32 L/kg .
- Metabolism : Methyldopa is extensively metabolized in the liver to form MNE and other metabolites. Its primary metabolite, alpha-methylnorepinephrine, is responsible for most of its pharmacological effects .
- Elimination : The elimination half-life varies based on administration route; intravenous administration results in a hypotensive effect lasting about 10 to 16 hours .
Clinical Efficacy
Numerous studies have evaluated the efficacy of methyldopa in treating hypertension:
- A meta-analysis involving twelve trials with a total of 595 patients demonstrated that methyldopa significantly lowers both systolic and diastolic blood pressure compared to placebo, with mean reductions of 13 mmHg (systolic) and 8 mmHg (diastolic) observed across various doses (500–2250 mg daily) .
- In a double-blind study involving patients with benign essential hypertension, the average blood pressure was significantly reduced from 195/109 mmHg (placebo) to 157/90 mmHg with methyldopa treatment .
Case Studies
Several case studies have highlighted the effectiveness and safety profile of methyldopa:
- Hypertensive Patients Study : In a study involving 52 hypertensive patients treated with methyldopa, significant reductions in blood pressure were observed alongside improvements in overall cardiovascular health indicators .
- Pheochromocytoma Management : Methyldopa has shown promise as an effective agent for managing hypertension associated with pheochromocytoma due to its ability to modulate catecholamine levels .
Summary Table of Key Findings
Parameter | Findings |
---|---|
Primary Mechanism | Alpha-2 adrenergic receptor agonism |
Active Metabolite | Alpha-methylnorepinephrine |
Bioavailability | ~25% |
Peak Plasma Concentration | 3–6 hours post-administration |
Average Blood Pressure Reduction | Systolic: 13 mmHg; Diastolic: 8 mmHg |
Common Side Effects | Sedation, dry mouth, dizziness |
属性
IUPAC Name |
2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCSPKMFHVPWAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970356 | |
Record name | (+/-)-Methyldopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55-40-3, 555-30-6, 555-29-3 | |
Record name | (±)-Methyldopa | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methyldopa | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methyldopa | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Tyrosine, 3-hydroxy-.alpha.-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+/-)-Methyldopa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-α-methyl-DL-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.263 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-hydroxy-α-methyltyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.212 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLDOPA ANHYDROUS, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33TD13T99R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。